molecular formula C13H18O3 B134436 4-Hydroxy-3,5-diisopropylbenzoic Acid CAS No. 13423-73-9

4-Hydroxy-3,5-diisopropylbenzoic Acid

Cat. No.: B134436
CAS No.: 13423-73-9
M. Wt: 222.28 g/mol
InChI Key: WYAZPCLFZZTVSP-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O3. It is known for its role in various scientific research applications, particularly in the fields of chemistry and life sciences. The compound is also referred to as 4-hydroxy-3,5-bis(propan-2-yl)benzoic acid.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic strategy for 4-Hydroxy-3,5-diisopropylbenzoic acid involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid, followed by a decarboxylation reaction. The reaction is typically tracked using High-Performance Liquid Chromatography (HPLC) and is considered complete when the conversion to hydroxy benzoic acid is less than 5%. The reaction conditions include:

    Temperature: The reaction is carried out at a temperature range of 60-65°C.

    Catalysts: Solid acid catalysts are used, which can be filtered and reused for subsequent reactions.

    Purification: The product is crystallized at 5-10°C for 6-10 hours and then dried at 50-60°C for 6 hours.

Industrial Production Methods

Industrial production methods for this compound involve continuous-flow synthesis, which offers advantages in terms of efficiency, safety, and fine reaction control . This method allows for the production of the compound on a larger scale with minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-diisopropylbenzoic acid undergoes several types of chemical reactions, including:

    Friedel-Crafts Alkylation:

    Decarboxylation: The removal of a carboxyl group from the molecule.

Common Reagents and Conditions

    Reagents: Alkylating agents and mineral acids are commonly used in the synthesis.

    Conditions: The reactions are typically carried out at elevated temperatures and may involve the use of solid acid catalysts.

Major Products

The major product formed from these reactions is this compound itself, with minimal impurities.

Scientific Research Applications

4-Hydroxy-3,5-diisopropylbenzoic acid is used in various scientific research applications, including:

    Pharmaceutical Research: It is used in the development of novel drugs due to its potent antioxidant properties.

    Analytical Applications: The compound is suitable for use in pharma release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing.

    Intermediate in Agrochemicals and Dyestuffs: It plays an important role as an intermediate in the production of agrochemicals and dyestuffs.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: A simpler analog with similar antioxidant properties.

    3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Another antioxidant compound with bulkier substituents.

Uniqueness

4-Hydroxy-3,5-diisopropylbenzoic acid is unique due to its specific substitution pattern, which enhances its antioxidant properties and makes it a valuable intermediate in the synthesis of various chemical products.

Properties

IUPAC Name

4-hydroxy-3,5-di(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAZPCLFZZTVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158604
Record name 4-Hydroxy-3,5-diisopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13423-73-9
Record name 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13423-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-diisopropylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-diisopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The process for the preparation of highly pure 2,6-diisopropyl phenol (Formula I), comprises reacting p-hydroxy benzoic acid (Formula II) with an alkylating agent in presence of aq. mineral acid at a temperature in the range of 60-65° C. followed by basification with sodium hydroxide to yield crude 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III) including ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V, dimer impurity, 4,4′-oxydibenzoic acid of Formula IV, and the monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI and subsequently (a) washing with toluene at basic pH to remove the ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V; (b) washing with hot water to remove dimer impurity 4,4′-oxydibenzoic acid of Formula IV; (c) washing with methanol-water mixture, to remove monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI, followed by decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III), free from impurities of Formula IV, V and VI, in presence of high boiling solvent and a catalyst at high temperature to yield 2,6-diisopropyl phenol having purity of 99.9% by HPLC. 2,6-diisopropyl phenol thus obtained is substantially free of ether impurity 1,3-di(propan-2-yl)-2-(propan-2-yloxy)benzene of Formula VII and monoalkylated phenol impurity 2-(propan-2-yl) phenol of Formula VIII.
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Synthesis routes and methods II

Procedure details

360 ml sulphuric acid was added slowly to 25 ml chilled water at 10-15° C. to a round bottom flask supplied with a mechanical stirrer. To this stirred mass was charged p-hydroxy benzoic acid 100 g (0.72M) lot wise followed by Isopropyl alcohol 130 g (2.16M) at a temperature below 15° C. The reaction mass was finally heated to 60-65° C. for 4 hrs. After reaction completion the reaction mass was quenched in caustic solution and washed two times with toluene (400 ml). The aqueous layer obtained was acidified using aq. HCl solution. Precipitated solid was washed twice, each time with 250 ml of hot water and dried to obtain crude product. Crude solid was dissolved in 350 ml of methanol and treated with activated carbon, filtered and added into 1000 ml chilled water at about 10-15° C. The precipitate was filtered off and washed twice with 200 ml of water each time. After drying under vacuum at 70-75° C. up to a constant weight, 4-hydroxy-3,5-diisopropyl benzoic acid was obtained.
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Synthesis routes and methods III

Procedure details

This acid was prepared according to the procedure of W. H. Meek et al. J. Chemical and Engineering Data, 14(3), 388, (1969). To a solution of 2,6-diisopropylphenol (Aldrich cat. # D12660-8) (37.0 ml, 0.20 mol) in anhydrous N,N-dimethylacetamide (150 ml) was added sodium methoxide (16.2 g, 0.30 mol). Carbon dioxide was passed through the mixture throughout the subsequent reaction period. The mixture was heated with stirring and the solvent was slowly distilled out during 2 hours of the period until the pot temperature reached to 180° C. The mixture was allowed to continue stirring at 180° C. for another 1.5 hours and then cooled to 90° C. The flow of carbon dioxide was discontinued and water (400 ml) was added. The mixture, after further cooled to room temperature, was washed with toluene (4×60 ml) and then treated with conc. hydrochloric acid in an ice-water bath to pH 3. The resulting mixture was extracted with diethyl ether (2×150 ml); the ether extract was washed with brine (100 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure gave 3,5-diisopropyl-4-hydroxybenzoic acid (10.4 g, 23%). Rf 0.5 (silica gel, 50% diethyl ether/hexane). MS (CI, CH4): m/z 223 M+1).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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